molecular formula C6H7ClN2O2 B8678777 6-(Chloromethyl)-2-methoxypyrimidin-4-OL

6-(Chloromethyl)-2-methoxypyrimidin-4-OL

Cat. No.: B8678777
M. Wt: 174.58 g/mol
InChI Key: KXXPLFPARJNNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Chloromethyl)-2-methoxypyrimidin-4-OL is a pyrimidine derivative characterized by a chloromethyl (-CH₂Cl) group at position 6 and a methoxy (-OCH₃) group at position 2. Pyrimidine derivatives are critical in medicinal chemistry and agrochemical research due to their structural versatility and bioactivity .

Properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

4-(chloromethyl)-2-methoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C6H7ClN2O2/c1-11-6-8-4(3-7)2-5(10)9-6/h2H,3H2,1H3,(H,8,9,10)

InChI Key

KXXPLFPARJNNFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=O)N1)CCl

Origin of Product

United States

Comparison with Similar Compounds

6-(Chloromethyl)-2-phenylpyrimidin-4-ol

  • Structure : Phenyl group at position 2, chloromethyl at position 5.
  • Properties : Melting point 196–199°C; higher molecular weight (220.65 g/mol) due to the aromatic phenyl group.
  • Applications : Serves as a pharmaceutical intermediate; the phenyl group enhances π-π stacking interactions in drug-receptor binding .
  • Reactivity : The chloromethyl group enables nucleophilic substitution, while the phenyl group stabilizes the ring via resonance .

2-(Chloromethyl)-6-methylpyrimidin-4-OL

  • Structure : Chloromethyl at position 2, methyl at position 6.
  • Properties : Reduced steric hindrance compared to phenyl-substituted analogs; methyl group increases hydrophobicity.
  • Applications: Potential agrochemical use due to its compact structure and reactivity .

Key Difference : Positional swapping of substituents alters electronic distribution. For example, a chloromethyl group at position 6 (as in the target compound) may favor electrophilic substitution at position 4, whereas position 2 substitution directs reactivity toward the pyrimidine nitrogen .

Substituent Type and Reactivity

6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-OL

  • Structure : Methoxymethyl (-CH₂OCH₃) at position 6, 3-pyridyl at position 2.
  • Properties : The methoxymethyl group reduces electrophilicity compared to chloromethyl, enhancing stability but limiting reactivity as a leaving group.
  • Applications : Explored in medicinal chemistry for kinase inhibition due to the pyridyl group’s hydrogen-bonding capacity .

4-Chloro-6-methoxypyrimidin-2-amine–succinic Acid

  • Structure : Chloro at position 4, methoxy at position 6, and amine at position 2.
  • Properties : Co-crystallized with succinic acid improves solubility via hydrogen bonding (N–H···O and O–H···N interactions).
  • Applications : Demonstrates how polar substituents (e.g., -NH₂) enhance crystal packing for controlled-release formulations .

Key Difference : Chloromethyl groups (e.g., -CH₂Cl) are superior leaving groups compared to methoxy (-OCH₃) or methyl (-CH₃), enabling faster SN2 reactions in drug derivatization .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Applications
6-(Chloromethyl)-2-methoxypyrimidin-4-OL -OCH₃ (2), -CH₂Cl (6) ~212.65 (calculated) Not reported Pharmaceutical intermediate
6-(Chloromethyl)-2-phenylpyrimidin-4-ol -Ph (2), -CH₂Cl (6) 220.65 196–199 Drug synthesis
2-(Chloromethyl)-6-methylpyrimidin-4-OL -CH₂Cl (2), -CH₃ (6) ~174.61 (calculated) Not reported Agrochemical research
6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-OL -CH₂OCH₃ (6), -Pyridyl (2) ~231.23 (calculated) Not reported Kinase inhibition studies

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